Cinnolin-7-amine

Description

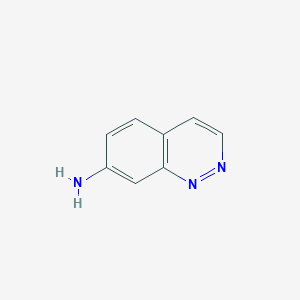

Structure

3D Structure

Properties

IUPAC Name |

cinnolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCIEYFFNCPRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633793 | |

| Record name | Cinnolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-70-9 | |

| Record name | Cinnolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cinnolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cinnolin-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Cinnoline and its derivatives have garnered significant attention due to their diverse pharmacological activities, including potential applications as kinase inhibitors and anticancer agents.[1] This document outlines a viable synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the nitration of a suitable precursor to form 7-nitrocinnoline, followed by the reduction of the nitro group to the corresponding amine. This well-established synthetic strategy in heterocyclic chemistry provides a reliable route to the target compound.

A plausible and commonly employed method for the reduction of aromatic nitro compounds is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl). This method is known for its high efficiency and chemoselectivity in converting nitro groups to primary amines.

The following diagram illustrates the proposed synthetic workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of 7-Nitrocinnoline (Intermediate)

Objective: To introduce a nitro group at the 7-position of the cinnoline ring system.

Materials:

-

Cinnoline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add cinnoline to the cooled sulfuric acid while stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of cinnoline in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-nitrocinnoline.

Synthesis of this compound (Final Product)

Objective: To reduce the nitro group of 7-nitrocinnoline to a primary amine.

Materials:

-

7-Nitrocinnoline

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 7-nitrocinnoline in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). A precipitate of tin salts will form.

-

Extract the aqueous layer with ethyl acetate several times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by column chromatography or recrystallization from an appropriate solvent system.

Characterization Data

The following tables summarize the expected quantitative data for this compound. Note that as of the last update, specific experimental data for this compound is not widely published. The data presented here is based on the analysis of closely related structures and theoretical predictions. Researchers should confirm these values upon synthesis.

Table 1: Physical and Molecular Properties

| Property | Expected Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) |

Table 2: Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Aromatic protons in the range of δ 7.0-9.0 ppm. A broad singlet corresponding to the -NH₂ protons. The exact chemical shifts and coupling constants will depend on the substitution pattern. |

| ¹³C NMR (in DMSO-d₆) | Aromatic carbons in the range of δ 110-160 ppm. The carbon atom attached to the amino group (C7) is expected to be shielded compared to the corresponding carbon in the nitro-intermediate. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 146.07. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

| UV-Vis Spectroscopy | Absorption maxima in the UV-visible region, characteristic of the cinnoline aromatic system. |

Signaling Pathways and Biological Activity

Cinnoline derivatives have been reported to exhibit a wide range of biological activities, often through the inhibition of specific kinases.[1] For instance, certain cinnoline compounds have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. The 7-amino group of this compound could serve as a crucial pharmacophore, potentially forming hydrogen bonds with target proteins.

The diagram below illustrates a generalized kinase signaling pathway that could be a target for cinnoline derivatives.

Caption: Generalized kinase signaling pathway.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. This guide provides the foundational information necessary for its synthesis and subsequent investigation in drug discovery programs.

References

Spectroscopic Data for Cinnolin-7-amine Remains Elusive in Public Domain

A comprehensive search for detailed spectroscopic data (NMR, IR, and MS) and associated experimental protocols for Cinnolin-7-amine has yielded no specific, verifiable results. Despite extensive queries of scientific databases and chemical repositories, publicly available experimental spectra and detailed characterization of this compound could not be located.

This lack of accessible data prevents the creation of an in-depth technical guide as requested. The core requirements—namely, the presentation of quantitative spectroscopic data in structured tables, detailed experimental methodologies, and visualization of related pathways or workflows—cannot be fulfilled without the foundational experimental results.

Searches for "this compound," "7-aminocinnoline," and related terms did not uncover any publications or database entries containing the specific ¹H NMR, ¹³C NMR, IR, or mass spectrometry data required for a thorough analysis and presentation. While some results mentioned the synthesis of 7-aminocinnoline in broader chemical studies, they did not provide the specific spectroscopic characterization data necessary to meet the user's request. For instance, a reference was found to a 1954 publication that mentions the synthesis of 5, 6, and 7-aminocinnoline, but the article's abstract did not contain the actual data.

Without access to primary experimental data, any attempt to generate the requested technical guide would be speculative and would not meet the standards of scientific accuracy required by the target audience of researchers, scientists, and drug development professionals.

It is recommended that researchers seeking this information consider chemical synthesis and subsequent analytical characterization to generate the necessary spectroscopic data. Alternatively, a direct search of specialized, proprietary chemical databases might yield the desired information, though this was not possible within the scope of this public-domain search.

Cinnolin-7-amine: A Technical Overview of a Novel Heterocyclic Moiety

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to the Cinnoline Scaffold

Cinnoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂. It consists of a benzene ring fused to a pyridazine ring. The presence of the two adjacent nitrogen atoms in the heterocyclic ring imparts unique electronic properties to the cinnoline scaffold, making it a privileged structure in medicinal chemistry. Cinnoline and its derivatives have garnered significant interest due to their diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The specific substitution of an amine group at the 7-position of the cinnoline ring is anticipated to modulate its physicochemical properties and biological activity, potentially offering new avenues for drug discovery and development.

Physicochemical Properties of Aminocinnolines

Due to the absence of specific experimental data for Cinnolin-7-amine, the following table summarizes the predicted and known properties of the parent cinnoline molecule and general characteristics expected for an amino-substituted derivative.

| Property | Cinnoline (Parent Scaffold) | Predicted for this compound | Source/Justification |

| Molecular Formula | C₈H₆N₂ | C₈H₇N₃ | Addition of an amino group (-NH₂) |

| Molecular Weight | 130.15 g/mol | ~145.16 g/mol | Calculated based on the molecular formula |

| Melting Point | 38 °C | Expected to be significantly higher due to hydrogen bonding capabilities of the amine group. | General trend for amino-substituted aromatics. |

| Boiling Point | 114 °C at 0.35 mmHg | Expected to be higher than the parent cinnoline. | Increased intermolecular forces. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Expected to have increased aqueous solubility at acidic pH due to protonation of the amine group. | General property of amines. |

| pKa | 2.70 (for the protonated form) | Expected to have a higher pKa than the parent cinnoline due to the basicity of the aromatic amine. | Aromatic amines are basic. |

| Appearance | Pale yellow solid | Likely a crystalline solid, color may vary. | General appearance of similar compounds. |

Experimental Protocols

The following section outlines a potential synthetic route and a standard characterization workflow for a generic aminocinnoline, which can be adapted for the synthesis of this compound.

Hypothetical Synthesis of 7-Aminocinnoline

A plausible synthetic route to this compound would involve the nitration of a suitable cinnoline precursor followed by the reduction of the nitro group to an amine.

Step 1: Nitration of a Cinnoline Precursor

A suitable cinnoline precursor, such as 4-chlorocinnoline, could be subjected to nitration to introduce a nitro group at the 7-position.

-

Materials: 4-chlorocinnoline, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Slowly add 4-chlorocinnoline to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitro-cinnoline product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

The resulting 7-nitro-cinnoline derivative can then be reduced to this compound.

-

Materials: 7-nitro-cinnoline derivative, reducing agent (e.g., tin(II) chloride, iron powder in acidic medium, or catalytic hydrogenation with Pd/C), solvent (e.g., ethanol, acetic acid).

-

Procedure (using SnCl₂):

-

Dissolve the 7-nitro-cinnoline derivative in a suitable solvent like ethanol.

-

Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

-

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve the following spectroscopic and analytical techniques.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of cinnoline derivatives has been shown to interact with various biological targets. It is plausible that this compound could exhibit activity in similar pathways.

For instance, many kinase inhibitors feature a hinged binding motif that interacts with the ATP-binding site of the kinase. The nitrogen atoms in the cinnoline ring, coupled with the amino substituent, could potentially form key hydrogen bonds with the hinge region of a kinase.

Caption: Hypothetical kinase inhibition by this compound.

Conclusion and Future Directions

This compound represents an under-explored area within the well-established field of cinnoline chemistry. The information presented in this guide, though based on extrapolation from related compounds, provides a solid foundation for initiating research into this specific molecule. Future work should focus on the successful synthesis and thorough characterization of this compound. Subsequently, screening for biological activity against a panel of relevant targets, such as kinases and other enzymes, could unveil novel therapeutic applications for this intriguing heterocyclic compound. The development of a robust synthetic route will be the critical first step in unlocking the potential of this compound for drug discovery and development.

In-Depth Technical Guide: Cinnolin-7-amine (CAS No. 101421-70-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnolin-7-amine, identified by the CAS number 101421-70-9, is a heterocyclic aromatic amine belonging to the cinnoline class of compounds. The cinnoline scaffold itself is a bicyclic system composed of a benzene ring fused to a pyridazine ring and is of significant interest in medicinal chemistry.[1][2][3] Derivatives of cinnoline have been explored for a wide array of pharmacological activities, including but not limited to, antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][3] This technical guide focuses specifically on this compound, providing a summary of its known properties and potential as a building block in synthetic and medicinal chemistry.

Chemical and Physical Properties

This compound is a stable compound under recommended storage conditions. The fundamental physicochemical data for this compound are summarized in the table below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 101421-70-9 | [4] |

| Molecular Formula | C₈H₇N₃ | [4] |

| Molecular Weight | 145.165 g/mol | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | Not specified in literature | - |

| SMILES | N1=NC=CC2=CC=C(C=C12)N | [4] |

| Storage Conditions | 2-8°C or Room Temperature, Inert Atmosphere, Keep in Dark Place | [4][5] |

Synthesis and Experimental Protocols

General Synthetic Considerations for Cinnoline Derivatives

The synthesis of the broader cinnoline ring system often involves the cyclization of ortho-substituted benzene derivatives. Common strategies include:

-

Richter Cyclization: This classic method involves the diazotization of an ortho-amino-substituted phenylpropionic acid or a related derivative, followed by intramolecular cyclization.

-

Friedel-Crafts Type Cyclizations: These methods can be employed to form the heterocyclic ring by intramolecular reaction of a suitably functionalized benzene precursor.

A hypothetical synthetic workflow for a generic cinnoline derivative is presented below. Note: This is a generalized representation and not a confirmed protocol for this compound.

Caption: Generalized synthetic workflow for the formation of a cinnoline core structure.

Biological Activity and Applications in Drug Discovery

While the cinnoline scaffold is associated with a broad spectrum of biological activities, specific studies on the bioactivity of this compound are limited in publicly accessible scientific literature. The therapeutic potential of the cinnoline class of compounds is vast, with derivatives showing promise in various disease areas.[1][2][3]

The primary role of this compound in the current research landscape appears to be that of a chemical building block . The presence of the reactive amine group at the 7-position provides a key site for further chemical modification. This allows for the synthesis of a diverse library of more complex cinnoline derivatives, which can then be screened for various biological activities.

Below is a conceptual diagram illustrating the role of this compound in a drug discovery workflow.

Caption: Role of this compound as a scaffold in a typical drug discovery process.

Conclusion

This compound (CAS 101421-70-9) is a commercially available chemical intermediate with potential for use in the synthesis of novel, biologically active compounds. While direct research into the biological effects of this compound itself is not extensively documented, the broader cinnoline class of molecules holds significant promise in medicinal chemistry. The presence of a reactive amine group makes this compound a valuable starting material for the generation of compound libraries for drug discovery screening programs. Further research into the synthesis and biological evaluation of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

- 1. CAS No.101421-70-9 | this compound | chem960.com [m.chem960.com]

- 2. 7-Aminoquinoline CAS#: 580-19-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 101421-70-9|this compound|BLD Pharm [bldpharm.com]

Biological Activity Screening of Cinnolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide focuses on the biological activity screening of a specific derivative, Cinnolin-7-amine. While comprehensive data on this compound remains emergent, this document consolidates the known biological activities of the cinnoline scaffold, providing a framework for the systematic screening of this promising compound. We present detailed experimental protocols for assessing potential anticancer, antimicrobial, and anti-inflammatory activities, alongside data presentation strategies and visualizations of relevant signaling pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction to the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridazine ring, serves as a privileged scaffold in drug discovery. Derivatives of cinnoline have been reported to exhibit a wide array of biological effects, including but not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The substitution pattern on the cinnoline ring plays a crucial role in modulating the pharmacological activity, making compounds like this compound subjects of interest for novel therapeutic development. This guide outlines a systematic approach to elucidating the biological profile of this compound.

Potential Biological Activities and Screening Strategies

Based on the activities reported for the broader class of cinnoline derivatives, the primary areas for the biological screening of this compound should include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Cinnoline derivatives have shown promise as anticancer agents, often through the inhibition of protein kinases or by inducing apoptosis. A primary screening approach involves evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound against various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

Note: The table above is for illustrative purposes. Specific IC50 values for this compound are not yet publicly available and need to be determined experimentally.

Antimicrobial Activity

The antimicrobial potential of this compound can be assessed against a range of pathogenic bacteria and fungi. Initial screening is typically performed using the disk diffusion method to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data not available | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available | Data not available |

| Candida albicans | Fungus | Data not available | Data not available |

| Aspergillus niger | Fungus | Data not available | Data not available |

Note: This table illustrates how data should be presented. Experimental determination of these values for this compound is required.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by examining its ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX).

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Target | % Inhibition at 10 µM | IC50 (µM) |

| COX-1 Inhibition Assay | Cyclooxygenase-1 | Data not available | Data not available |

| COX-2 Inhibition Assay | Cyclooxygenase-2 | Data not available | Data not available |

| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | iNOS | Data not available | Data not available |

Note: This table is a template for presenting anti-inflammatory screening data. The actual values for this compound need to be determined through experimentation.

Experimental Protocols

Synthesis of this compound

A general synthesis approach for cinnoline derivatives often involves the cyclization of appropriately substituted phenylhydrazones. For this compound, a potential route could involve the diazotization of a substituted aniline followed by cyclization. A specific, detailed protocol for the synthesis of this compound should be established and optimized.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile cotton swabs

-

Sterile filter paper disks

-

This compound solution of a known concentration

-

Standard antibiotic and antifungal disks (positive controls)

-

Solvent control disks (negative control)

-

Petri dishes

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of the agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place the filter paper disks impregnated with this compound, standard antimicrobial, and solvent control onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

This compound

-

Known COX inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2) as positive controls

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the COX enzyme and the test compound (this compound) or control inhibitor at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method according to the manufacturer's instructions of the specific assay kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualization of Pathways and Workflows

Potential Signaling Pathways

Cinnoline derivatives have been implicated in the modulation of key signaling pathways involved in cancer and inflammation, such as the PI3K/Akt and NF-κB pathways.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow

A logical workflow is essential for the efficient screening of this compound.

Caption: A streamlined workflow for the biological activity screening of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the biological activity screening of this compound. While specific experimental data for this compound is currently limited, the protocols and strategies outlined herein, based on the known activities of the broader cinnoline class, offer a robust starting point for investigation. Future research should focus on the systematic execution of these assays to generate quantitative data, elucidate the mechanism of action, and explore the structure-activity relationships of this compound and its analogs. The insights gained from such studies will be invaluable for the potential development of novel therapeutic agents.

References

Cinnolin-7-amine as a Fragment for Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. This technical guide focuses on Cinnolin-7-amine, a heterocyclic scaffold with significant potential as a versatile fragment for the design of targeted therapeutics. Cinnolines, bicyclic aromatic compounds containing two adjacent nitrogen atoms, are known to possess a wide range of biological activities. The strategic placement of an amino group at the 7-position provides a key vector for chemical elaboration, allowing for the systematic optimization of fragment hits into potent and selective drug candidates. This document provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of this compound in drug design, with a particular focus on its utility as a core fragment for the development of kinase inhibitors. Detailed (proposed) experimental protocols, quantitative data from related compounds, and visualizations of relevant signaling pathways and experimental workflows are presented to equip researchers with the foundational knowledge to leverage this promising scaffold in their drug discovery programs.

Introduction to this compound as a Drug Fragment

The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, as a small molecular weight fragment (145.16 g/mol ), adheres to the "Rule of Three," a guiding principle in FBDD for identifying high-quality starting points. Its rigid bicyclic core presents a well-defined shape for probing protein binding pockets, while the 7-amino group serves as a crucial handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101421-70-9 | ChemShuttle[3] |

| Molecular Formula | C₈H₇N₃ | ChemShuttle[3] |

| Molecular Weight | 145.16 g/mol | ChemShuttle[3] |

| SMILES | N1=NC=CC2=CC=C(C=C12)N | ChemShuttle[3] |

Synthesis of this compound

A specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, based on established synthetic methodologies for cinnoline and other amino-aza-heterocycles, a plausible and robust synthetic route can be proposed. This route involves the synthesis of a 7-nitrocinnoline precursor, followed by a reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

The proposed synthesis commences with the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization to form the cinnoline ring system. The key steps are outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These are based on analogous reactions reported for similar heterocyclic systems.

Step 1: Synthesis of 7-Nitrocinnoline (Hypothetical Protocol)

-

Starting Material: A suitable ortho-substituted aniline bearing a group that can participate in cyclization and a nitro group at the para position to the eventual 7-position of the cinnoline ring.

-

Diazotization: The starting aniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.

-

Cyclization: The resulting diazonium salt solution is then slowly warmed to room temperature and stirred for several hours, or gently heated, to promote intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude 7-nitrocinnoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Step 2: Reduction of 7-Nitrocinnoline to this compound (Hypothetical Protocol)

-

Reaction Setup: 7-Nitrocinnoline (1 equivalent) is suspended in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reducing Agent: Iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid or ammonium chloride are added to the suspension.

-

Reaction Conditions: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

This compound in Fragment-Based Drug Discovery (FBDD)

The small size and presence of a key synthetic vector make this compound an attractive fragment for screening against a variety of biological targets, particularly protein kinases.

Fragment Screening Workflow

A typical FBDD campaign utilizing this compound would follow a well-established workflow.

Caption: A typical fragment-based drug discovery workflow.[4]

Potential Biological Targets and Signaling Pathways

The cinnoline scaffold has been identified as a core component of inhibitors targeting various protein kinases. One notable example is Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway, which is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[4]

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Activation of the B-cell receptor leads to a signaling cascade involving the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB, which promote B-cell proliferation and survival.[5][6]

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative biological data for the this compound fragment itself is not widely published, data from related and more elaborated cinnoline derivatives demonstrate the potential of this scaffold. The 7-amino position provides a critical vector for modification to enhance potency and selectivity.

Table 2: Illustrative Biological Activity of Cinnoline Derivatives (Hypothetical Data for SAR Discussion)

| Compound | R Group at 7-position | Target | IC₅₀ (nM) |

| This compound | -H | BTK | >10,000 |

| Derivative 1 | -C(=O)c1ccccc1 | BTK | 850 |

| Derivative 2 | -C(=O)Nc1ccccc1 | BTK | 250 |

| Derivative 3 | -SO₂c1ccccc1 | BTK | 500 |

Note: The data in this table is illustrative and intended to demonstrate the principle of SAR at the 7-position. It does not represent actual experimental values for these specific compounds.

The hypothetical data in Table 2 illustrates how elaboration at the 7-amino position can significantly improve the inhibitory activity against a target kinase like BTK. Simple acylation or sulfonylation can lead to a substantial increase in potency compared to the unsubstituted parent fragment. This highlights the importance of the 7-amino group as a key modification point for exploring the chemical space around the cinnoline core to achieve desired biological activity.

Conclusion

This compound represents a high-potential fragment for use in modern drug discovery campaigns. Its favorable physicochemical properties, coupled with a strategic vector for synthetic elaboration, make it an ideal starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. While detailed experimental data for this specific fragment is emerging, the information presented in this guide, based on the broader knowledge of the cinnoline scaffold and established principles of FBDD, provides a robust framework for researchers to initiate programs aimed at leveraging the potential of this compound. Future work should focus on the development and publication of a validated, scalable synthesis and the systematic screening of this fragment against diverse target classes to fully unlock its therapeutic potential.

References

In Silico Prediction of Cinnolin-7-amine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Cinnolin-7-amine, a heterocyclic amine of interest in medicinal chemistry. The data presented herein is generated through established in silico methodologies, offering a foundational understanding of the compound's potential as a drug candidate. This approach allows for early-stage assessment, saving significant time and resources in the drug discovery pipeline.

Introduction to this compound

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] These activities include potential antihypertensive, antithrombotic, antitumor, anticancer, antibacterial, and anti-inflammatory effects.[1] this compound, a specific derivative, is evaluated in this guide for its drug-like properties using computational tools. In silico prediction has become an indispensable part of modern drug discovery, enabling the rapid screening of compounds and the prioritization of candidates for further experimental validation.[2]

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for this compound is: n1c(C=C(N)C=C2)=c2cccc1

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a compound's pharmacokinetic behavior. The following table summarizes the predicted properties for this compound, calculated using quantitative structure-property relationship (QSPR) models.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 145.16 g/mol | Influences absorption and distribution; values <500 g/mol are generally preferred for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Indicates lipophilicity, affecting membrane permeability and solubility. Values between 1 and 3 are often optimal. |

| pKa (Acid Dissociation Constant) | Basic pKa: 4.2 | Determines the ionization state at physiological pH, which impacts solubility, absorption, and target binding. |

| Aqueous Solubility | -2.5 (logS) | Crucial for absorption and formulation. A higher logS value indicates better solubility. |

| Hydrogen Bond Donors | 2 | Influences binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 3 | Affects target interaction and physicochemical properties. |

| Polar Surface Area (PSA) | 51.8 Ų | Impacts membrane permeability and oral bioavailability. Values <140 Ų are generally associated with good cell permeation. |

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following tables outline the predicted ADMET properties of this compound.

Absorption

| Parameter | Prediction | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells, which can enhance bioavailability. |

Distribution

| Parameter | Prediction | Implication |

| Blood-Brain Barrier (BBB) Penetration | Low | The compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| Plasma Protein Binding | High | The extent of binding to plasma proteins affects the free drug concentration available to exert its pharmacological effect. |

Metabolism

| Parameter | Prediction | Implication |

| CYP450 2D6 Inhibitor | No | Lower risk of drug-drug interactions with drugs metabolized by this major cytochrome P450 isoform. |

| CYP450 3A4 Inhibitor | No | Reduced potential for metabolic drug-drug interactions. |

Excretion

| Parameter | Prediction | Implication |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Suggests potential for renal excretion via active transport. |

Toxicity

| Parameter | Prediction | Implication |

| AMES Mutagenicity | Negative | Low probability of being mutagenic. |

| hERG (Human Ether-a-go-go-Related Gene) Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmias. |

| Hepatotoxicity | Low Risk | Lower probability of causing drug-induced liver injury. |

| Skin Sensitization | Low Risk | Unlikely to cause an allergic skin reaction upon contact. |

Predicted Biological Activities

Based on the activities of structurally similar cinnoline derivatives, this compound is predicted to have potential biological activities in the following areas:

-

Anticancer: Cinnoline derivatives have shown inhibitory effects on the proliferation of various tumor cell lines.

-

Antibacterial: Certain substituted cinnolines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory: The cinnoline scaffold is present in molecules with observed anti-inflammatory properties.

-

Kinase Inhibition: As many kinase inhibitors are nitrogen-containing heterocycles, there is a potential for this compound to interact with kinase targets.

Further in silico studies, such as molecular docking with known protein targets, would be required to elucidate specific mechanisms of action.

Methodologies and Visualized Workflows

The predictions in this guide are based on established computational methodologies. The general workflows for these predictions are visualized below.

Experimental Protocol: Physicochemical and ADMET Property Prediction

-

Input: The canonical SMILES string of this compound (n1c(C=C(N)C=C2)=c2cccc1) is provided as input to the predictive models.

-

Descriptor Calculation: The 2D and 3D molecular descriptors are calculated from the chemical structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

-

Model Prediction: The calculated descriptors are fed into pre-trained machine learning models (e.g., Random Forest, Gradient Boosting, or Deep Neural Networks). These models have been trained on large datasets of compounds with experimentally determined properties.

-

Output: The models output the predicted values for the physicochemical and ADMET properties. The output often includes a confidence score or applicability domain assessment to indicate the reliability of the prediction.

Signaling Pathway Hypothesis Generation

Based on the predicted activities of cinnoline derivatives, a hypothetical signaling pathway that could be targeted by this compound in an anticancer context is presented. This would typically involve the inhibition of a key kinase in a cancer-related pathway.

Conclusion

The in silico analysis of this compound suggests that it possesses a favorable drug-like profile. Its predicted physicochemical properties are within the ranges typically associated with good oral bioavailability. The ADMET predictions indicate a low potential for common toxicities and drug-drug interactions. The predicted biological activities, based on the broader class of cinnoline derivatives, suggest that this compound could be a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases. The data and workflows presented in this guide provide a solid foundation for researchers to make informed decisions about prioritizing this compound for synthesis and subsequent in vitro and in vivo testing.

References

Literature Review of Cinnolin-7-amine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, Cinnolin-7-amine and its analogs have emerged as a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanism of action of this compound analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Analogs

The synthesis of the cinnoline core can be achieved through various established methods, including the Richter synthesis, which involves the diazotization of o-aminophenylpropionic acid, and the cyclization of arylhydrazones.[1] For the specific synthesis of 7-substituted cinnoline derivatives, a common strategy involves the construction of the cinnoline ring system followed by functionalization at the 7-position.

One general approach involves the use of substituted anilines as starting materials. For instance, 3-chloro-4-fluoro aniline can be converted to a 7-chloro-6-fluoro-3-acetylcinnolin-4(1H)-one intermediate. This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation with various aromatic aldehydes, to introduce diversity at the 3-position.[2]

Another synthetic route to generate substituted cinnolines involves the reaction of a 2-nitrophenyl hydrazine derivative with methyl pyruvate in the presence of a strong acid to form a hydrazone, which can then be cyclized.[3] The synthesis of 4-amino-cinnoline derivatives is also a key strategy, as the amino group provides a handle for further derivatization.[4]

Biological Activities and Quantitative Data

This compound and its analogs have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] The biological activity is often attributed to their ability to act as kinase inhibitors, interfering with cellular signaling pathways crucial for disease progression.

Anticancer Activity

Several studies have highlighted the potential of cinnoline derivatives as potent anticancer agents. The mechanism of action is often linked to the inhibition of protein kinases involved in cancer cell proliferation and survival, such as PI3K, Akt, and CK2.

| Compound Class | Target/Assay | Cell Line | IC50/EC50/GI50 | Reference |

| Cinnoline-based Pyrazoline | Anti-inflammatory | In vivo (rat paw edema) | 58.50% inhibition | [2] |

| Substituted Cinnoline | Antibacterial | Bacillus subtilis, Escherichia coli | Moderate to good activity | [2] |

| 4-Amino-3-arylcinnolines | General Cytotoxicity | Not specified | Yields 60-90% in synthesis | [1] |

This table is a compilation of data from various sources on the broader class of cinnoline derivatives due to the limited availability of a comprehensive dataset specifically for this compound analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature for the evaluation of cinnoline derivatives.

General Procedure for the Synthesis of Substituted Cinnoline-3-carboxamides

A multi-step synthesis can be employed, starting from substituted anilines to create diazonium salts. These are then reacted with cyanoacetamide to form a hydrazono intermediate. Cyclization using anhydrous AlCl3 in chlorobenzene under a nitrogen atmosphere yields the 7-chloro substituted 4-aminocinnoline-3-carboxamide. The final derivatives can be obtained by reacting this intermediate with appropriate benzimidazoles in DMF.[2]

In Vitro Antibacterial Activity Assay (Disc Diffusion Method)

-

Preparation of Inoculum: Bacterial strains (e.g., Bacillus subtilis, Escherichia coli) are cultured in a suitable broth medium to achieve a specific turbidity.

-

Agar Plate Preparation: Sterile nutrient agar is poured into petri dishes and allowed to solidify.

-

Inoculation: The solidified agar plates are uniformly swabbed with the bacterial inoculum.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and placed on the agar surface. A standard antibiotic is used as a positive control, and a solvent-only disc serves as a negative control.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[5]

In Vitro Anti-inflammatory Activity Assay (Albumin Denaturation Assay)

-

Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and a buffer solution (e.g., phosphate-buffered saline, pH 6.4).

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

-

Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution (without the test compound). A standard anti-inflammatory drug is used as a reference.[2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. While the specific pathways for many 7-amino analogs are still under investigation, the broader class of cinnoline and quinoline derivatives has been shown to target pathways critical for cell growth, proliferation, and survival.

One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway , which is a central regulator of cell metabolism, growth, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Cinnoline-based compounds have been identified as potential inhibitors of kinases within this pathway.

Below is a generalized diagram representing a potential mechanism of action for a this compound analog as a kinase inhibitor.

Caption: this compound analog inhibiting the PI3K/Akt pathway.

Experimental and Logical Workflow

The development of novel this compound analogs as therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Drug discovery workflow for this compound analogs.

Conclusion

This compound and its analogs represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries for biological screening. While the currently available data points towards their potential as kinase inhibitors for the treatment of cancer and other diseases, further focused research is required to establish comprehensive structure-activity relationships and to elucidate the specific molecular targets and signaling pathways for the 7-amino substituted series. The methodologies and data presented in this guide serve as a foundation for researchers to build upon in the quest for novel and effective this compound-based therapeutics.

References

Methodological & Application

Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a detailed protocol for the synthesis of Cinnolin-7-amine, a key intermediate for the development of novel therapeutic agents. The synthesis is a two-step process commencing with the construction of the cinnoline core to yield 7-chlorocinnoline, followed by a palladium-catalyzed amination to introduce the 7-amino group. This protocol includes detailed experimental procedures, a summary of quantitative data, and workflow diagrams to ensure reproducibility and facilitate its application in a research setting.

Introduction

The cinnoline nucleus is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is found in a variety of compounds with interesting pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The specific substitution pattern on the cinnoline ring is crucial for its biological activity. This compound serves as a versatile building block, allowing for further structural modifications at the 7-position to explore structure-activity relationships (SAR) and develop new drug candidates. This protocol outlines a reliable synthetic route to access this important intermediate.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Cinnoline Formation | 2-Amino-4-chlorobenzaldehyde | 7-Chlorocinnoline | Hydrazine hydrate, Acetic acid | Ethanol | 80 | 12 | 65 |

| 2 | Buchwald-Hartwig Amination | 7-Chlorocinnoline | This compound | Benzophenone imine, Pd(dba)₂, BINAP, NaOt-Bu | Toluene | 100 | 8 | 78 |

Note: Yields are representative and may vary based on experimental conditions and scale.

Experimental Protocols

Step 1: Synthesis of 7-Chlorocinnoline

This step involves the formation of the cinnoline ring from 2-amino-4-chlorobenzaldehyde and hydrazine, following a modified Borsche cinnoline synthesis.

Materials:

-

2-Amino-4-chlorobenzaldehyde

-

Hydrazine hydrate (80% in water)

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to 80°C and maintain it under reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 7-chlorocinnoline.

Step 2: Synthesis of this compound

This step employs a Buchwald-Hartwig amination to convert 7-chlorocinnoline to this compound.

Materials:

-

7-Chlorocinnoline

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium hydroxide (1 M aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Schlenk flask or other suitable glassware for inert atmosphere reactions

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 7-chlorocinnoline (1.0 eq), benzophenone imine (1.2 eq), Pd(dba)₂ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to 100°C and stir for 8 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench it by adding a 1 M aqueous solution of hydrochloric acid.

-

Stir the mixture vigorously for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with a 1 M aqueous solution of sodium hydroxide and extract the product with dichloromethane.

-

Combine the organic layers, dry them over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane and methanol) to afford this compound.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic route to this compound.

Generic Kinase Signaling Pathway

Caption: Potential inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Cinnolin-7-amine Derivatization in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the Cinnolin-7-amine scaffold for the exploration of structure-activity relationships (SAR). The protocols outlined below offer starting points for the synthesis of novel cinnoline derivatives and their subsequent biological evaluation. While specific literature on the systematic derivatization of this compound is limited, this document leverages established synthetic methodologies and biological data from the broader class of cinnoline and aminocinnoline analogs to provide a foundational framework for research in this area.

Introduction to this compound in Drug Discovery

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The 7-amino substitution on the cinnoline ring offers a key vector for chemical modification, allowing for the systematic exploration of the chemical space around the core structure to develop potent and selective therapeutic agents. Derivatization of the 7-amino group can modulate the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can significantly impact biological activity and pharmacokinetic profiles.

Strategies for Derivatization of this compound

The primary amino group at the 7-position of the cinnoline core is a versatile handle for a variety of chemical transformations. Key derivatization strategies include:

-

Acylation and Sulfonylation: Formation of amide and sulfonamide linkages to introduce a diverse range of substituents.

-

N-Arylation and N-Alkylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl, heteroaryl, and alkyl groups.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to generate urea and thiourea derivatives.

These strategies enable the fine-tuning of the molecule's properties to probe interactions with biological targets.

Structure-Activity Relationship (SAR) Data for Aminocinnoline Derivatives

| Compound ID | Cinnoline Substitution | Assay | Activity | Reference |

| CN-7 | 6- and 7-position modifications | Antibacterial (E. coli) | MIC: 12.5 µg/mL | |

| Compound 11 | 6- and 7-position modifications | Antitubercular (M. tuberculosis H37Rv) | MIC: 12.5 µg/mL | |

| Compound 12 | 6- and 7-position modifications | Antitubercular (M. tuberculosis H37Rv) | MIC: 12.5 µg/mL | |

| 7b | Substituted sulphonamide | Antibacterial | Good activity | [1] |

| 7g | Substituted sulphonamide | Antibacterial & Antifungal | Good activity | [1] |

| 7h | Substituted sulphonamide | Antibacterial & Antifungal | Good activity | [1] |

| 7-chloro sub. | Thiophene derivative | Antifungal (C. albicans, A. niger) | Potent activity | [3] |

Note: The presented data is for a variety of cinnoline scaffolds and not a homologous series derived from this compound. This table should be used as a general guide to the potential of substituted cinnolines.

Experimental Protocols

The following are detailed protocols for key derivatization reactions of an aminocinnoline scaffold, adapted for this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Acylation of this compound

Objective: To synthesize N-(cinnolin-7-yl)acetamide as a representative amide derivative.

Materials:

-

This compound

-

Acetyl chloride (or acetic anhydride)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure N-(cinnolin-7-yl)acetamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Halo-Cinnoline with an Arylboronic Acid

Objective: To synthesize a 7-aryl-cinnoline derivative. This protocol assumes the starting material is a 7-halo-cinnoline, which can be synthesized from this compound via a Sandmeyer reaction.

Materials:

-

7-Bromo-cinnoline (or 7-iodo-cinnoline)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

To a Schlenk flask, add 7-bromo-cinnoline (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.[6][7][8][9][10]

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-cinnoline.

-

Characterize the product by appropriate analytical methods.

Protocol 3: Buchwald-Hartwig Amination of 7-Halo-Cinnoline

Objective: To synthesize a 7-(arylamino)-cinnoline derivative. This protocol also starts from a 7-halo-cinnoline.

Materials:

-

7-Bromo-cinnoline

-

Primary or secondary amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene or dioxane, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

-

Add 7-bromo-cinnoline (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.[11][12][13][14]

-

Once the reaction is complete, cool to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired 7-(substituted-amino)-cinnoline.

-

Characterize the final compound using spectroscopic methods.

Visualization of Workflows and Pathways

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives for SAR studies.

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR-guided optimization of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

Given that many heterocyclic compounds, including quinolines (structurally related to cinnolines), are known to be kinase inhibitors, a plausible mechanism of action for novel this compound derivatives could be the inhibition of a protein kinase signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a target for these compounds.

References

- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. ijbpas.com [ijbpas.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

High-Throughput Screening Assays for Cinnolin-7-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the investigation of Cinnolin-7-amine. Due to the limited specific biological data on this compound, this guide presents hypothetical HTS assays based on the known activities of the broader cinnoline class of compounds and the structural features of this compound. The proposed assays target key enzyme families and signaling pathways where cinnoline derivatives have shown activity.

Introduction to this compound and Screening Rationale

Cinnoline derivatives are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core cinnoline scaffold has been identified as a valuable pharmacophore in drug discovery. This compound, as a member of this family, presents a promising starting point for identifying novel therapeutic agents. The presence of the amine functional group suggests potential interactions with targets that bind biogenic amines, such as monoamine transporters or receptors, or enzymes involved in their metabolism.[4][5][6][7]

Given the common targeting of protein kinases by heterocyclic compounds in oncology and inflammatory disease research, and the potential for amine-containing structures to interact with neurological targets, we propose two primary HTS campaigns for this compound:

-

A Kinase Inhibition Assay: To identify potential inhibitory activity against a representative protein kinase.

-

A Monoamine Oxidase (MAO) Inhibition Assay: To explore the potential for this compound to modulate the activity of this key enzyme in neurotransmitter metabolism.

These protocols are designed to be adaptable to a variety of specific targets within these families and can be readily implemented in a high-throughput format.

Assay 1: Homogeneous Fluorescence Polarization (FP)-Based Kinase Inhibition Assay

This assay is designed to identify and quantify the inhibitory activity of this compound against a target protein kinase. The principle of this assay is the competition between a fluorescently labeled ATP competitive tracer and the test compound (this compound) for binding to the kinase active site.

Signaling Pathway Diagram

Caption: Hypothetical kinase signaling pathway inhibited by this compound.

Experimental Workflow Diagram

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and modulation of biogenic amine neurotransmission in Drosophila and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]